molecular formula C21H22N4O4S B2468640 N-(4-amino-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-21-1

N-(4-amino-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2468640
CAS No.: 868228-21-1
M. Wt: 426.49
InChI Key: URUZRAPZLYQYJG-UHFFFAOYSA-N
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Description

The compound “N-(4-amino-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide” is a complex organic molecule. It is related to a class of compounds known as 4-aminoquinazoline derivatives . These compounds have been studied for their potential antitumor activity .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of 4-aminoquinazoline derivatives containing a 1,3,4-thiadiazole group . The specific synthesis process for this compound is not available in the retrieved data.

Scientific Research Applications

Anticancer Potential

One study details the discovery of a compound, AZD4877, which exhibits anticancer properties by inhibiting kinesin spindle protein (KSP), inducing cell cycle arrest and cellular death in cancer cells. The compound demonstrated both excellent biochemical potency and pharmaceutical properties suitable for clinical development as a potential treatment for cancer (Theoclitou et al., 2011).

DNA Precursor Metabolism

Another research investigates the effects of 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthetase, on DNA precursor metabolism. This study found that the inhibitor significantly alters DNA precursor metabolism, suggesting the complexity of its biological effects beyond its primary target. Such findings underscore the intricate role that similar compounds may play in DNA synthesis and repair mechanisms (Milam et al., 1986).

Role in Advanced Glycation End-Products (AGEs)

Research into the reactivity and formation of methylglyoxal, a dicarbonyl compound, has implications for understanding the role of similar structured compounds in forming advanced glycation end-products (AGEs). These AGEs are significant in the pathology of diabetes and some neurodegenerative diseases, suggesting a potential research application in studying disease mechanisms and therapeutic targets (Nemet et al., 2006).

Synthesis and Applications in Drug Design

Studies on the synthesis of novel aromatic polyimides and other heterocyclic compounds indicate the versatility of similar compounds in materials science and medicinal chemistry. These compounds' properties, such as solubility and thermal stability, highlight their potential applications in designing new materials and drugs (Butt et al., 2005).

Antimicrobial and Antioxidant Activities

Compounds incorporating thiazole rings have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies suggest the potential for similar compounds to serve as templates for developing new antimicrobial and antioxidant agents, demonstrating the broad applicability of these chemical structures in addressing health-related issues (Ravichandiran et al., 2015).

Future Directions

The future research directions for this compound could involve further exploration of its antitumor activity, as well as its potential applications in other areas of medicinal chemistry. The development of an efficient and practical synthesis process for this compound could also be a valuable area of research .

Properties

IUPAC Name

N-[4-amino-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-12-5-4-6-13(9-12)11-30-21-24-18(22)17(20(27)25-21)23-19(26)14-7-8-15(28-2)16(10-14)29-3/h4-10H,11H2,1-3H3,(H,23,26)(H3,22,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUZRAPZLYQYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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